(R,S)-1-Methyl-3-nicotinoylpyrrolidone

Nicotinic Acetylcholine Receptors Binding Affinity α4β2 nAChR

Choose (R,S)-1-Methyl-3-nicotinoylpyrrolidone (CAS 125630-28-6) for its unique dual role as a partial agonist at α4β2 nAChRs (Ki=12 nM, EC50=170 nM) and as a critical precursor for enantioselective nicotine synthesis—applications where (-)-nicotine or cotinine cannot substitute. Its 2-pyrrolidinone scaffold enables SAR studies and isotopically labeled TSNA metabolite preparation. Ideal for pharmacology, toxicology, and synthetic chemistry labs requiring defined receptor modulation or enantiopure nicotine reference standards.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 125630-28-6
Cat. No. B014853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,S)-1-Methyl-3-nicotinoylpyrrolidone
CAS125630-28-6
Synonyms(+/-)-1-Methyl-3-(3-pyridinylcarbonyl)-2-pyrrolidinone; 
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCN1CCC(C1=O)C(=O)C2=CN=CC=C2
InChIInChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3
InChIKeySCVLPUZALILIEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (R,S)-1-Methyl-3-nicotinoylpyrrolidone (CAS 125630-28-6): A Versatile Nicotine Analog and Synthetic Intermediate


(R,S)-1-Methyl-3-nicotinoylpyrrolidone (CAS 125630-28-6) is a racemic pyrrolidin-2-one derivative that functions as a structurally constrained analog of nicotine, distinguished by the replacement of the pyrrolidine ring with a 2-pyrrolidinone moiety . This compound is recognized for its utility as both a nicotinic acetylcholine receptor (nAChR) ligand for pharmacological research and as a key intermediate in synthetic organic chemistry, particularly in the preparation of nicotine enantiomers and tobacco-specific nitrosamine metabolites [1]. With a molecular weight of 204.23 g/mol and a formula of C11H12N2O2, it is typically supplied as a light beige, low-melting solid with a melting point of 52-54°C, and is stored at -20°C to maintain stability [2].

Why (R,S)-1-Methyl-3-nicotinoylpyrrolidone Cannot Be Replaced by Other Nicotine Analogs or Metabolites


Despite belonging to the broader class of nicotine derivatives, (R,S)-1-Methyl-3-nicotinoylpyrrolidone possesses a unique combination of structural and pharmacological features that preclude simple substitution. Unlike the natural alkaloid (-)-nicotine, which is a high-affinity agonist at α4β2 nAChRs (Ki = 1.68 nM) [1], this compound exhibits a distinct affinity profile (Ki = 12 nM) and a partial agonist character (EC50 = 170 nM) that is quantitatively different, allowing for nuanced experimental design where reduced potency or partial agonism is desired [2]. Furthermore, its 2-pyrrolidinone ring, as opposed to the pyrrolidine ring of nicotine or the 5-substituted pyrrolidinone of the metabolite cotinine, confers unique synthetic utility as a precursor for the enantioselective preparation of nicotine, a role not shared by its metabolic or natural counterparts . These differences in receptor pharmacology and synthetic applicability render direct substitution with alternative analogs (e.g., cotinine, nornicotine) scientifically invalid for many research protocols.

Quantitative Evidence for Selecting (R,S)-1-Methyl-3-nicotinoylpyrrolidone (CAS 125630-28-6) Over Its Closest Analogs


Binding Affinity at α4β2 nAChR: A 7-Fold Reduction Compared to (-)-Nicotine

(R,S)-1-Methyl-3-nicotinoylpyrrolidone demonstrates a binding affinity (Ki) of 12 nM for the human α4β2 nicotinic acetylcholine receptor (nAChR), as determined by displacement of [3H]nicotine in SH-EP1 cells [1]. This represents a 7.1-fold lower affinity compared to the natural agonist (-)-nicotine, which has a reported Ki of 1.68 nM for the same receptor subtype under comparable experimental conditions [2]. This quantitative difference in receptor engagement allows researchers to probe nAChR pharmacology with a ligand that occupies the orthosteric site but with reduced potency, offering a distinct pharmacological tool compared to the high-affinity reference agonist.

Nicotinic Acetylcholine Receptors Binding Affinity α4β2 nAChR

Functional Potency at α4β2 nAChR: A Partial Agonist Profile Distinguished from (-)-Nicotine

The compound exhibits an EC50 of 170 nM for agonist activity at the human α4β2 nAChR, as measured by calcium flux in a FLIPR assay using SH-EP1 cells [1]. This functional potency is significantly lower than that of the full agonist (-)-nicotine, which is typically reported with EC50 values in the sub-micromolar range for this receptor subtype [2]. The substantial gap between the binding Ki (12 nM) and functional EC50 (170 nM) indicates that (R,S)-1-Methyl-3-nicotinoylpyrrolidone acts as a partial agonist at α4β2 nAChRs, a pharmacological profile distinct from the full agonism of (-)-nicotine. This partial agonist character makes it a valuable tool for studying nAChR desensitization mechanisms and for applications where full receptor activation is undesirable.

Nicotinic Acetylcholine Receptors Functional Activity α4β2 nAChR

Synthetic Utility as a Direct Precursor for the Enantioselective Preparation of Nicotine

(R,S)-1-Methyl-3-nicotinoylpyrrolidone is specifically employed as a synthetic intermediate for the preparation of the enantiomer of nicotine . This utility is based on its chemical structure, which features a 3-nicotinoyl substituent on a pyrrolidin-2-one ring, providing a direct route to the (S)- or (R)-nicotine enantiomers through reduction and chiral resolution steps. This synthetic pathway is distinct from that of other nicotine analogs like cotinine or nornicotine, which are primarily metabolic products and not commonly used as precursors for nicotine synthesis. The compound's defined role in nicotine enantiomer production makes it a critical reagent for laboratories engaged in the synthesis of enantiopure nicotine for research or reference standard preparation.

Organic Synthesis Nicotine Synthesis Enantioselective Preparation

Essential Precursor for the Preparation of Tobacco-Specific Nitrosamine Metabolites

(R,S)-1-Methyl-3-nicotinoylpyrrolidone and its deuterated analog, (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4, are established reagents for the synthesis of tobacco-specific nitrosamines (TSNAs) and their metabolites, such as NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) and its hydroxylated derivatives . This application is documented in peer-reviewed literature, where the compound serves as a key intermediate in the preparation of isotopically labeled TSNA standards for analytical and metabolic studies. In contrast, alternative nicotine analogs like cotinine or nornicotine are primarily employed as biomarkers of tobacco exposure rather than as synthetic building blocks for TSNA research. The availability of both unlabeled and deuterated forms (e.g., -d4) further enhances its utility for mass spectrometry-based quantification and metabolic tracing studies.

Tobacco-Specific Nitrosamines Metabolite Synthesis Stable Isotope Labeling

Optimal Application Scenarios for (R,S)-1-Methyl-3-nicotinoylpyrrolidone (CAS 125630-28-6) Based on Quantitative Evidence


Pharmacological Studies Requiring a Partial Agonist of α4β2 Nicotinic Receptors

Due to its binding Ki of 12 nM and functional EC50 of 170 nM at human α4β2 nAChRs [1], (R,S)-1-Methyl-3-nicotinoylpyrrolidone is ideally suited for experiments designed to investigate partial agonism, receptor desensitization, or functional selectivity at this major brain nAChR subtype. Researchers studying the nuances of nicotine addiction, cognitive enhancement, or neuroprotection can utilize this compound to activate the receptor without inducing maximal response, thereby modeling potential therapeutic agents with reduced abuse liability. This scenario is directly supported by the quantitative binding and functional data presented in Section 3, Evidence Items 1 and 2.

Enantioselective Synthesis of Nicotine for Reference Standard or Research Use

The compound's documented use as a precursor for the preparation of nicotine enantiomers makes it a critical reagent for synthetic organic chemistry laboratories engaged in the production of enantiopure nicotine. This application is particularly relevant for facilities that require custom synthesis of (S)- or (R)-nicotine for use as analytical reference standards, in pharmacological studies comparing enantiomer activity, or for the development of novel nicotinic ligands. The synthetic route offers a defined entry point that is not available from natural sources or via the manipulation of common metabolites like cotinine.

Synthesis of Isotopically Labeled Tobacco-Specific Nitrosamine (TSNA) Standards

For toxicology and analytical chemistry laboratories focused on tobacco-related carcinogenesis, (R,S)-1-Methyl-3-nicotinoylpyrrolidone, along with its deuterated counterpart, is an essential building block for the preparation of isotopically labeled TSNA metabolites . This application is critical for developing and validating LC-MS/MS methods for the quantification of NNK and related nitrosamines in biological matrices, as well as for conducting metabolic tracing studies to understand TSNA bioactivation and detoxification pathways. The availability of the -d4 labeled analog further enhances its utility by enabling precise quantitation and metabolic flux analysis.

Structure-Activity Relationship (SAR) Studies of Nicotinic Ligands

The compound's distinct structural features—a 2-pyrrolidinone ring with a 3-nicotinoyl substitution—provide a valuable scaffold for SAR investigations of nAChR ligands. By comparing its binding affinity (Ki = 12 nM) and functional activity (EC50 = 170 nM) with those of (-)-nicotine (Ki = 1.68 nM) and other analogs [1][2], medicinal chemists can probe the structural determinants of receptor affinity and efficacy. This compound serves as a benchmark for understanding how modifications to the pyrrolidine/pyrrolidinone ring and the position of the pyridine attachment influence nAChR pharmacology, thereby guiding the design of novel subtype-selective or partial agonists.

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